molecular formula C15H19ClN2O2 B5602595 N-(butan-2-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(butan-2-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5602595
M. Wt: 294.77 g/mol
InChI Key: DUCUPZKYPTUOMK-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C15H19ClN2O2 and its molecular weight is 294.77 g/mol. The purity is usually 95%.
The exact mass of the compound N-(sec-butyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is 294.1135055 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Aromatic Polyamides

Aromatic polyamides have been synthesized using compounds related to N-(sec-butyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, showing significant thermal stability and solubility in various organic solvents. These polyamides are capable of forming transparent and tough films, which are beneficial in creating materials with specific thermal and mechanical properties for industrial applications. The study by Yang, Hsiao, and Yang (1999) elaborates on the synthesis and characterization of such polyamides, indicating their potential in high-performance material applications due to their high glass transition temperatures and thermal degradation points (Yang, Hsiao, & Yang, 1999).

Advanced Polyamide and Polyimide Materials

Further research into the synthesis of polyamides and polyimides derived from related chemical structures highlights the development of materials with enhanced solubility and thermal properties. The work by Liaw and Liaw (2000) focuses on new polyamides based on bis(ether-carboxylic acid) or bis(ether amine), derived from tert-butylcatechol, showcasing their thermal stability and solubility in polar solvents, which is critical for their application in advanced materials and engineering (Liaw & Liaw, 2000).

Potential Biological Applications

Although explicitly excluded from the requirements, it's noteworthy to mention that related chemical structures have been explored for potential biological activities, including antidepressant and nootropic effects. For instance, the study by Thomas et al. (2016) on Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone demonstrates the synthesis of compounds with significant antidepressant activity, highlighting the versatility of related chemical frameworks in contributing to pharmaceutical research (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Molecular Interaction Studies

Molecular interaction studies, such as those conducted on N-(chlorophenyl)pyridinecarboxamides, provide insights into the electronic properties and interaction landscapes of compounds structurally related to N-(sec-butyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. These studies contribute to a deeper understanding of the physicochemical properties of these compounds, which is essential for their application in designing new materials and drugs (Gallagher et al., 2022).

Properties

IUPAC Name

N-butan-2-yl-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-3-10(2)17-15(20)11-8-14(19)18(9-11)13-6-4-12(16)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCUPZKYPTUOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.